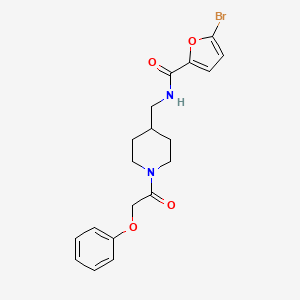
6-Chloropyridazine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloropyridazine-3-sulfonamide is a sulfonamide compound . Sulfonamides are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms . The molecular weight of 6-Chloropyridazine-3-sulfonamide is 192.63 .
Synthesis Analysis
Sulfonamides can be synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates and as alkyl transfer reagents .Molecular Structure Analysis
Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings . The stereogenic sulfur centre of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .Chemical Reactions Analysis
Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They are also susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time .Physical And Chemical Properties Analysis
The solid forms of sulfonamides often display different mechanical, thermal, and physicochemical properties that can influence the bioavailability and stability of the drugs . The main intermolecular interactions in all crystal forms of these sulfonamides are H-bonds among the sulfonic and amino groups and SNH groups, and also some π-π interactions .Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Development
6-Chloropyridazine-3-sulfonamide has garnered attention in medicinal chemistry due to its potential as a drug candidate. Researchers have explored its pharmacological properties, including its interactions with biological targets. Some key aspects include:
Kinase Inhibition: Similar to other imidazo[1,2-b]pyridazine derivatives, this compound may act as a kinase inhibitor. Kinases play crucial roles in cell signaling pathways, and inhibiting specific kinases can lead to therapeutic effects. For instance, the successful kinase inhibitor bonatinib has sparked interest in exploring new derivatives of imidazo[1,2-b]pyridazine .
Other Biological Activities: Beyond kinase inhibition, 6-Chloropyridazine-3-sulfonamide exhibits diverse biological activities. These include antifungal, anti-diabetic, antiparasitic, anti-inflammatory, and anti-proliferative effects. Additionally, it may function as an acetylcholinesterase inhibitor and interact with gamma-hydroxybutyric acid (GHB) binding sites .
Heterocyclic Synthesis and Novel Ligands
Imidazo[1,2-b]pyridazine derivatives serve as valuable heterocyclic scaffolds. Here’s how 6-Chloropyridazine-3-sulfonamide contributes:
Synthesis Methods: With advancements in organic synthesis, researchers have reported various methods for preparing imidazo[1,2-b]pyridazine compounds. Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, a novel derivative, was accurately designed and synthesized .
Novel Ligands: These derivatives can also serve as ligands with high affinity for specific binding sites. For instance, they may interact with gamma-hydroxybutyric acid (GHB) receptors .
Crystallography and Structural Characterization
The crystal structure of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate was determined using X-ray diffraction analysis. Computational methods, including density functional theory (DFT), provided insights into molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) .
Mecanismo De Acción
Target of Action
6-Chloropyridazine-3-sulfonamide is a sulfonamide derivative. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including the synthesis of folic acid, a vital component for DNA replication in bacteria .
Mode of Action
Sulfonamides, including 6-Chloropyridazine-3-sulfonamide, act as competitive inhibitors of the enzyme dihydropteroate synthetase . They mimic the natural substrate (para-aminobenzoic acid) of the enzyme, thereby preventing the enzyme from catalyzing the conversion of para-aminobenzoic acid and pteridine to dihydropteroic acid, a critical step in folic acid synthesis .
Biochemical Pathways
By inhibiting the synthesis of folic acid, 6-Chloropyridazine-3-sulfonamide disrupts DNA replication in bacteria, leading to their inability to proliferate .
Pharmacokinetics
Sulfonamides generally are well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of 6-Chloropyridazine-3-sulfonamide’s action is the inhibition of bacterial growth by disrupting their DNA replication process . This makes it effective in treating bacterial infections.
Action Environment
The action of 6-Chloropyridazine-3-sulfonamide can be influenced by various environmental factors. For instance, the presence of other substances can affect its absorption and efficacy . Furthermore, the widespread use of sulfonamides has led to environmental contamination, potentially impacting the effectiveness and stability of these compounds .
Safety and Hazards
Direcciones Futuras
The increase in the number of new sulfonamide derivatives makes it necessary to study more rationally the chemical structure . Sulfonamides have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates and as alkyl transfer reagents . Therefore, there is a potential for future research in these areas.
Propiedades
IUPAC Name |
6-chloropyridazine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2S/c5-3-1-2-4(8-7-3)11(6,9)10/h1-2H,(H2,6,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSOVRUZABYQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloropyridazine-3-sulfonamide | |
CAS RN |
88538-48-1 |
Source


|
| Record name | 6-chloropyridazine-3-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-ethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2836209.png)





![9-(2-ethoxyethyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2836217.png)

![(3-Fluoro-4-methylphenyl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2836219.png)

